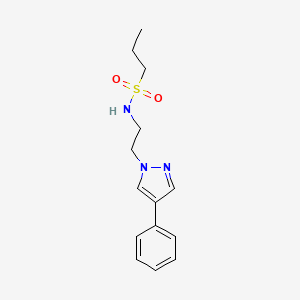

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and anti-inflammatory properties. PEP has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors in Medical Applications

Sulfonamide compounds, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, represent a significant class of synthetic antibiotics used for treating bacterial infections. Beyond their antibacterial properties, sulfonamides have expanded their applications to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in antiviral, anticancer, and Alzheimer’s disease treatments. The versatility of sulfonamides in therapeutic applications underscores their importance in current pharmaceuticals and highlights ongoing research into their broader medical utilities, such as in cancer treatment, glaucoma management, anti-inflammatory therapies, and dandruff solutions (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

Research on the environmental fate of sulfonamides, including this compound, focuses on their biodegradability and impact on ecosystems. Studies have addressed the microbial degradation of sulfonamides in the environment, revealing their transformation into various byproducts. Understanding the microbial pathways that degrade sulfonamide compounds is crucial for assessing their environmental impact and developing strategies for minimizing their persistence in ecosystems (Liu & Avendaño, 2013).

Analytical and Detection Methods

Advancements in analytical methodologies have facilitated the detection and quantification of sulfonamides in various matrices. These methods play a vital role in monitoring the presence of sulfonamides in the environment, food products, and biological samples. The development of sensitive, accurate, and reliable analytical techniques is essential for understanding the distribution, concentration, and potential health impacts of sulfonamides, including environmental pollutants and their influence on human health (Fránek & Hruška, 2018).

Potential Health Risks and Environmental Presence

The widespread use of sulfonamides has raised concerns regarding their potential health risks and environmental presence. Research has highlighted the need for a deeper understanding of how these compounds affect microbial populations and human health. Sulfonamides, due to their persistence in the environment, may contribute to antibiotic resistance and pose risks to ecosystems and human health. Addressing these concerns requires ongoing research into the effects of sulfonamides on both microorganisms and humans, focusing on their mechanisms of action and potential adverse health outcomes (Baran et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed biological effects .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The compound’s interaction with its targets likely leads to changes at the molecular and cellular level, which could potentially explain its observed biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide . These factors could include pH, temperature, and the presence of other molecules, among others .

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-2-10-20(18,19)16-8-9-17-12-14(11-15-17)13-6-4-3-5-7-13/h3-7,11-12,16H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJQUEYDHJNNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)

![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)

![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)

![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)